molecular formula C22H16BrN3O3 B11305146 5-(Benzylamino)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-(Benzylamino)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11305146
M. Wt: 450.3 g/mol
InChI Key: HINLMKNKQATHOI-UHFFFAOYSA-N
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Description

5-(Benzylamino)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamino group, a bromophenoxy group, and an oxazole ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include bromophenol, benzylamine, and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Benzylamino)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile: Similar structure but with a methoxy group instead of a bromophenoxy group.

    5-[4-(1,2,4,5-Tetrazin-3-yl)benzylamino]-5-oxopentanoic acid: Contains a tetrazine ring and a benzylamino group.

Uniqueness

The presence of the bromophenoxy group in 5-(Benzylamino)-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile distinguishes it from similar compounds. This unique structural feature may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16BrN3O3

Molecular Weight

450.3 g/mol

IUPAC Name

5-(benzylamino)-2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H16BrN3O3/c23-16-6-8-17(9-7-16)27-14-18-10-11-20(28-18)22-26-19(12-24)21(29-22)25-13-15-4-2-1-3-5-15/h1-11,25H,13-14H2

InChI Key

HINLMKNKQATHOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N

Origin of Product

United States

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